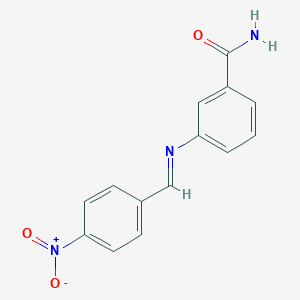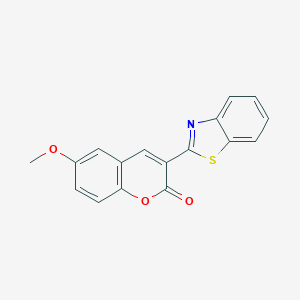
3-(2-苯并噻唑基)-6-甲氧基香豆素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzothiazolyl)-6-methoxycoumarin is a compound that is related to coumarin and benzothiazole . It is a fluorescent dye widely used for staining polymer particles, but also organelles or materials used in medicine .
Synthesis Analysis
The synthesis of benzothiazole compounds, which would include 3-(2-Benzothiazolyl)-6-methoxycoumarin, has been achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Another method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .作用机制
Target of Action
3-(2-Benzothiazolyl)-6-methoxycoumarin, a derivative of benzothiazole, has been found to interact with several targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
This inhibition disrupts the normal functioning of the bacterial cells, leading to their death .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting the enzymes mentioned above, it disrupts the synthesis of essential components of the bacterial cell, such as DNA, proteins, and cell wall components. This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Coumarin derivatives like umbelliferone have been reported to exhibit diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .
Result of Action
The result of the action of 3-(2-Benzothiazolyl)-6-methoxycoumarin is the inhibition of bacterial growth and replication. In addition, benzothiazole derivatives have shown potential anti-cancer effectiveness . The anti-cancer activity was examined by measuring the cell using MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) .
Action Environment
The action of 3-(2-Benzothiazolyl)-6-methoxycoumarin can be influenced by various environmental factors. For instance, the presence of different solvents like halomethane can affect the photochemical properties of benzothiazolyl derivatives . Furthermore, the synthesis of benzothiazoles has been related to green chemistry, indicating an environmentally friendly approach .
实验室实验的优点和局限性
One of the main advantages of 3-(2-Benzothiazolyl)-6-methoxycoumarin is its high sensitivity and specificity for labeling biomolecules. It also has a relatively long fluorescence lifetime, which allows for better signal-to-noise ratios in imaging experiments. However, 3-(2-Benzothiazolyl)-6-methoxycoumarin has some limitations, including its sensitivity to photobleaching and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving 3-(2-Benzothiazolyl)-6-methoxycoumarin. One potential application is in the development of new biosensors for detecting specific biomolecules in living cells and tissues. Another direction is in the use of 3-(2-Benzothiazolyl)-6-methoxycoumarin for studying the dynamics of protein-protein interactions and protein folding in real-time. Additionally, there is potential for using 3-(2-Benzothiazolyl)-6-methoxycoumarin in the development of new imaging techniques for studying complex biological systems.
合成方法
The synthesis of 3-(2-Benzothiazolyl)-6-methoxycoumarin involves the condensation of 2-aminothiophenol with 6-methoxycoumarin-3-carboxaldehyde in the presence of a catalyst. The resulting product is a yellow-green powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
科学研究应用
以下是关于 3-(2-苯并噻唑基)-6-甲氧基香豆素的科学研究应用的简要分析:
荧光探针
用作过氧亚硝酸盐 (ONOO–) 的荧光探针,具有高稳定性和快速响应时间 .
染料激光器
被称为香豆素 540,它对于用作染料激光器很重要,并对其在各种溶剂中的光化学性质进行了研究 .
纳米晶薄膜
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKDCKQIDYUFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

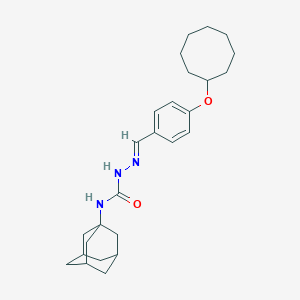
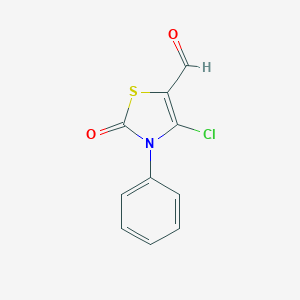
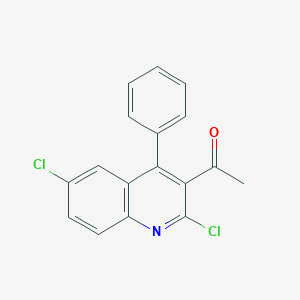
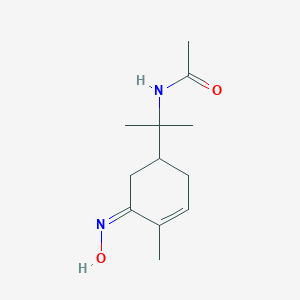
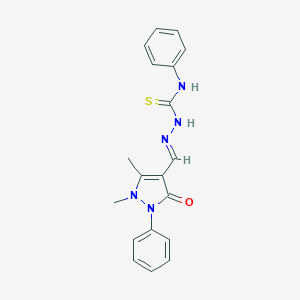
![4-{2-[4-(Acetyloxy)phenyl]-1-ethylbutyl}phenyl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B420555.png)
![Ethyl [1,2-bis(3-nitrobenzoyl)hydrazino]acetate](/img/structure/B420556.png)
![N,N-dibutyl-3-oxo-2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)-2,3-dihydrobenzo[de]thiochromene-7-sulfonamide](/img/structure/B420558.png)
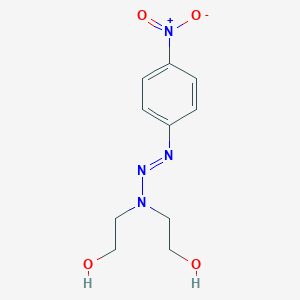
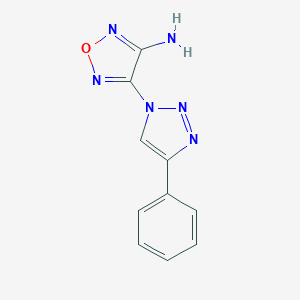
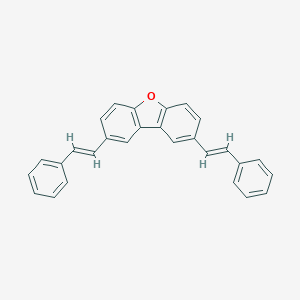
![2-Fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)-ethyl]-acetamide](/img/structure/B420565.png)
![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)
